

comparative study of Ca₃N₂ and dicalcium nitride (Ca₂N)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tricalcium dinitride

Cat. No.: B13399361 Get Quote

Synthesis and Reactivity

The synthesis of both calcium nitrides involves the reaction of calcium metal with nitrogen gas, but the specific conditions can be tailored to favor the formation of one compound over the other. Ca₂N can also be synthesized through the reduction of Ca₃N₂.[1]

Feature	Ca ₃ N ₂	Ca₂N
Primary Synthesis	Direct reaction of Ca metal with N ₂ gas at high temperatures (typically above 450°C).[2][3]	Reaction of Ca metal dissolved in liquid sodium with nitrogen gas, or by reduction of Ca ₃ N ₂ .
Reaction with Water	Reacts with water to produce calcium hydroxide and ammonia.[2][4]	Expected to be highly reactive with water.
Thermal Stability	Melts at 1195 °C.[2][5]	Decomposes at elevated temperatures.
Standard Enthalpy of Formation (ΔH_f°)	-440 kJ/mol[2]	Not readily available, but expected to be less negative than Ca ₃ N ₂ .

Experimental Protocol: Synthesis of Ca₃N₂

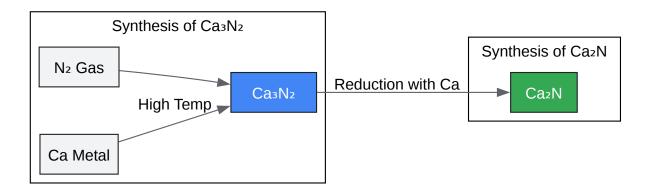
- Reactants: High-purity calcium metal turnings and purified nitrogen gas.
- Apparatus: A tube furnace with a quartz or alumina tube, and a system for gas flow control.
- Procedure:
 - The calcium metal is placed in an alumina boat inside the tube furnace.
 - The tube is evacuated and purged with high-purity nitrogen gas to remove any residual oxygen and moisture.
 - A continuous flow of nitrogen is maintained.
 - The furnace is heated to a temperature between 700°C and 900°C.
 - The reaction is allowed to proceed for several hours to ensure complete nitridation.
 - The furnace is then cooled down to room temperature under a nitrogen atmosphere.
 - The resulting reddish-brown Ca₃N₂ product is handled in an inert atmosphere to prevent reaction with air.[2]

Experimental Protocol: Synthesis of Ca2N

- Reactants: Ca₃N₂ powder and calcium metal as a reducing agent.
- Apparatus: A sealed reaction vessel (e.g., a tantalum or niobium tube) that can be evacuated and heated.
- Procedure:
 - A stoichiometric mixture of Ca₃N₂ and Ca metal is loaded into the reaction vessel inside a glovebox.
 - The vessel is sealed under vacuum.
 - The sealed vessel is heated to a high temperature (e.g., 800-1000°C) for an extended period.

- The reaction mixture is then slowly cooled to room temperature.
- $\circ~$ The product, black Ca2N, is handled under inert conditions.

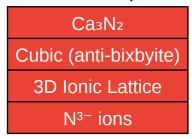
Applications

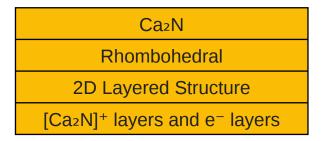

The distinct properties of Ca₃N₂ and Ca₂N lead to different potential applications.

Application Area	Ca ₃ N ₂	Ca₂N
Chemical Synthesis	Used as a source of nitride ions and as a precursor for other nitrogen-containing compounds.[6][7]	Investigated as a strong reducing agent in organic synthesis due to its loosely bound anionic electrons.[8]
Materials Science	Precursor for the synthesis of other nitride ceramics.[2] Employed in the production of phosphors for lighting applications.[5][6][7]	Potential as a 2D material with unique electronic properties.[8] Explored for applications in catalysis and as an electron emitter.
Other	Studied for hydrogen storage applications.[6][7] Used as a deoxidizer in steel manufacturing.[6]	Potential applications in transparent conductors and advanced electronic devices. [8][9]

Visualized Comparisons

To better illustrate the relationships and differences between Ca_3N_2 and Ca_2N , the following diagrams are provided.

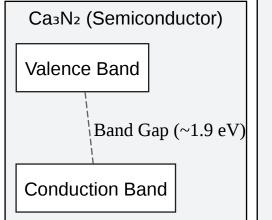




Click to download full resolution via product page

Caption: Synthesis pathways for Ca₃N₂ and Ca₂N.

Structural Comparison



Click to download full resolution via product page

Caption: Key structural differences between Ca₃N₂ and Ca₂N.

Click to download full resolution via product page

Caption: Schematic comparison of electronic band structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dicalcium nitride, Ca2N—a 2D "excess electron" compound; synthetic routes and crystal chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. webqc.org [webqc.org]
- 3. nanotrun.com [nanotrun.com]
- 4. Calcium nitride Wikipedia [en.wikipedia.org]
- 5. heegermaterials.com [heegermaterials.com]
- 6. nanorh.com [nanorh.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electronic and Optical Properties of Topological Electride Materials [fkf.mpg.de]

 To cite this document: BenchChem. [comparative study of Ca₃N₂ and dicalcium nitride (Ca₂N)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13399361#comparative-study-of-ca-n-and-dicalcium-nitride-ca-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com